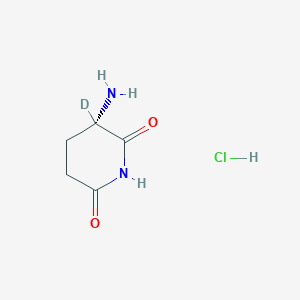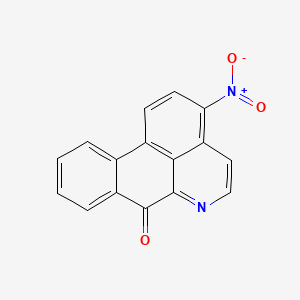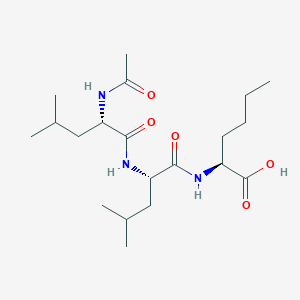
(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an amino group and two keto groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and precise control of reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors in the nervous system, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
Pyrrolidine: A five-membered ring with one nitrogen atom, similar in structure but with different reactivity.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.
Uniqueness
(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to its specific substitution pattern and the presence of both amino and keto groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C5H9ClN2O2 |
|---|---|
Molecular Weight |
165.59 g/mol |
IUPAC Name |
(3S)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1/i3D; |
InChI Key |
YCPULGHBTPQLRH-QFRCSKALSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(=O)NC1=O)N.Cl |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)











![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
